molecular formula C18H28ClNO B329806 N-(3-chloro-4-methylphenyl)undecanamide

N-(3-chloro-4-methylphenyl)undecanamide

Cat. No.: B329806
M. Wt: 309.9 g/mol
InChI Key: LTWFYPUHZAGEOB-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)undecanamide (CAS 354537-21-6) is a synthetic chloroacetamide derivative supplied for research and development purposes. This compound belongs to a class of N-substituted amides known for their diverse biological activities and utility in probing biological mechanisms . Research on closely related structural analogues indicates that chloroacetamides frequently demonstrate significant antimicrobial properties . These compounds are often effective against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and can show activity against pathogenic yeasts like Candida albicans . The biological activity is influenced by the lipophilicity and the specific position of substituents on the phenyl ring, with halogenated derivatives often exhibiting enhanced activity due to improved cell membrane penetration . Furthermore, salicylanilides, a related amide class, have been identified as potent anthelmintics and show promising off-label efficacy in oncology research, such as inducing apoptosis in cancer cells and suppressing key pathways like PI3K/Akt/mTOR . As a research chemical, this compound meets key pharmacokinetic screening criteria, including Lipinski's Rule of Five, suggesting good potential for oral bioavailability . This product is intended for laboratory research use only and is not for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C18H28ClNO

Molecular Weight

309.9 g/mol

IUPAC Name

N-(3-chloro-4-methylphenyl)undecanamide

InChI

InChI=1S/C18H28ClNO/c1-3-4-5-6-7-8-9-10-11-18(21)20-16-13-12-15(2)17(19)14-16/h12-14H,3-11H2,1-2H3,(H,20,21)

InChI Key

LTWFYPUHZAGEOB-UHFFFAOYSA-N

SMILES

CCCCCCCCCCC(=O)NC1=CC(=C(C=C1)C)Cl

Canonical SMILES

CCCCCCCCCCC(=O)NC1=CC(=C(C=C1)C)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-(3-chloro-4-methylphenyl)undecanamide with three analogs from the literature, focusing on structural features, physicochemical properties, and functional roles.

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups
This compound* C₁₈H₂₇ClNO 308.87 Undecanamide, chloro, methylphenyl
N-(3-chloro-4-methylphenyl)furan-2-carboxamide C₁₂H₁₀ClNO₂ 251.67 Furan-carboxamide, chloro, methylphenyl
N-(3-chloro-4-methylphenyl)-1-phenylmethanesulfonamide C₁₄H₁₄ClNO₂S 313.79 Sulfonamide, chloro, methylphenyl
3-Chloro-N-phenyl-phthalimide C₁₄H₈ClNO₂ 257.67 Phthalimide, chloro, phenyl

Key Observations:

Chain Length and Lipophilicity: The undecanamide derivative’s long aliphatic chain (C₁₁) contrasts with shorter chains or aromatic systems in analogs. This increases lipophilicity (predicted logP ~5.2 vs. ~3.5 for furan-carboxamide ), which may enhance membrane permeability but reduce aqueous solubility. The sulfonamide analog (C₁₄H₁₄ClNO₂S) incorporates a polar sulfonyl group, balancing lipophilicity with hydrogen-bonding capacity .

Functional Group Impact: Amide vs. Furan vs. Phthalimide: The furan-carboxamide (C₁₂H₁₀ClNO₂) introduces a heteroaromatic ring, enabling π-π stacking, while the phthalimide’s rigid bicyclic structure (C₁₄H₈ClNO₂) favors planar geometry and polymer precursor applications .

Crystallinity and Synthesis: Phthalimide derivatives (e.g., 3-chloro-N-phenyl-phthalimide) are noted for high crystallinity due to planar aromatic systems, critical for polyimide monomer synthesis . In contrast, the undecanamide’s flexible chain likely reduces crystallinity, complicating purification.

Q & A

Q. What synthetic methodologies are commonly employed to prepare N-(3-chloro-4-methylphenyl)undecanamide?

The compound is typically synthesized via coupling reactions between 3-chloro-4-methylaniline and an appropriate acyl chloride (e.g., undecanoyl chloride). Key steps include:

  • Amine activation : Stirring the aniline derivative in anhydrous dichloromethane with a base like triethylamine to deprotonate the amine .
  • Acylation : Adding the acyl chloride dropwise under nitrogen atmosphere, followed by refluxing for 6–12 hours .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol to isolate the product .

Q. How can researchers confirm the structural integrity and purity of N-(3-chloro-4-methylphenyl)undecanamide?

  • Spectroscopic characterization :
  • 1H/13C NMR : Peaks for the methyl group (δ ~2.3 ppm, singlet) and chloro-substituted aromatic protons (δ ~7.2–7.5 ppm) confirm substitution patterns .
  • Mass spectrometry : Molecular ion peak ([M+H]+) at m/z 325.2 (calculated for C₁₈H₂₇ClNO) .
    • Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm to assess purity (>95%) .

Q. What crystallographic techniques are suitable for determining the solid-state structure of this compound?

Single-crystal X-ray diffraction (SCXRD) using the SHELX suite (e.g., SHELXT for space-group determination and SHELXL for refinement) is standard. Key parameters:

  • Data collection : Mo-Kα radiation (λ = 0.71073 Å), 100 K temperature.
  • Refinement : Anisotropic displacement parameters for non-H atoms; R-factor < 0.05 .

Q. What solvents and conditions optimize the compound’s stability during storage?

  • Storage : Dark, inert conditions (argon atmosphere) at –20°C to prevent hydrolysis of the amide bond.
  • Solubility : Soluble in DMSO, DMF, and chloroform; sparingly soluble in water .

Q. How can researchers assess the compound’s potential for aggregation or polymorphism?

  • Thermal analysis : Differential scanning calorimetry (DSC) to detect melting points and polymorphic transitions.
  • Powder XRD : Compare experimental patterns with simulated data from SCXRD to identify crystalline phases .

Advanced Research Questions

Q. How can discrepancies between experimental and computational NMR data be resolved for this compound?

  • DFT calculations : Optimize the geometry using Gaussian09 (B3LYP/6-311+G(d,p)) and compute chemical shifts with the GIAO method.
  • Solvent effects : Include PCM models for DMSO or CDCl₃ to improve agreement with experimental data .

Q. What strategies address contradictions in crystallographic data refinement (e.g., disorder or poor electron density)?

  • Disordered atoms : Apply SHELXL’s PART instruction to model split positions with constrained occupancy.
  • Twinned data : Use CELL_NOW for lattice analysis and TWIN commands in SHELXL to refine twinning fractions .

Q. How do the chloro and methyl substituents influence the compound’s electronic properties and reactivity?

  • Hammett constants : The electron-withdrawing Cl (σₚ = +0.23) and electron-donating CH₃ (σₚ = –0.17) groups create a push-pull effect, polarizing the amide bond.
  • DFT frontier orbitals : Calculate HOMO/LUMO energies to predict sites for nucleophilic/electrophilic attack .

Q. What experimental and computational approaches identify potential biological targets of this compound?

  • Molecular docking : Use AutoDock Vina to screen against protein kinases (e.g., PDB: 1ATP) based on structural analogs .
  • SPR biosensing : Immobilize candidate proteins on a Biacore chip to measure binding kinetics (ka, kd) .

Q. How can researchers mitigate challenges in quantifying trace impurities during HPLC analysis?

  • LC-MS/MS : Employ a triple quadrupole mass spectrometer in MRM mode for high sensitivity (LOQ < 0.1%).
  • Forced degradation studies : Expose the compound to heat, light, and acidic/basic conditions to validate method robustness .

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